molecular formula C14H11ClO3 B6399675 4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% CAS No. 1261906-03-9

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6399675
CAS RN: 1261906-03-9
M. Wt: 262.69 g/mol
InChI Key: PVBLFBFYWWDGPF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% (4-CPA-95) is an organic compound that is widely used in scientific research. It is a synthetic derivative of benzoic acid, a naturally occurring substance found in many plants and animals. 4-CPA-95 is a white crystalline solid that is soluble in both water and organic solvents. It is an important reagent in organic synthesis and is used in a wide variety of research applications.

Mechanism of Action

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% acts as an electrophile in organic reactions, meaning it can react with nucleophiles such as amines, alcohols, and carboxylic acids. It is also a Lewis acid, meaning it can act as a catalyst in certain reactions.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% is not known to have any direct biochemical or physiological effects in humans or animals. It is not toxic or mutagenic, and does not have any known adverse effects.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% is that it must be handled with care, as it is a strong acid and can cause skin irritation.

Future Directions

There are several potential future directions for research involving 4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and pesticides. It could also be used as a catalyst in polymerization reactions, as well as in other organic reactions. Additionally, further research could be conducted to explore its potential applications in biochemistry, such as in the synthesis of biologically active compounds.

Synthesis Methods

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% is synthesized through a process known as Friedel-Crafts alkylation. This process involves the reaction of an aromatic compound, such as benzene, with an alkyl halide, such as chloroform, in the presence of an acid catalyst, such as aluminum chloride. The reaction produces an alkylated aromatic compound, such as 4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95%.

Scientific Research Applications

4-(4-Chlorophenyl)-3-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for the formation of polymers. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.

properties

IUPAC Name

4-(4-chlorophenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-10(14(16)17)4-7-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLFBFYWWDGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689576
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261906-03-9
Record name 4'-Chloro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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